molecular formula C8H15ClO B048242 Octanoyl chloride CAS No. 111-64-8

Octanoyl chloride

Cat. No. B048242
CAS RN: 111-64-8
M. Wt: 162.66 g/mol
InChI Key: REEZZSHJLXOIHL-UHFFFAOYSA-N
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Description

Octanoyl chloride is an eight-carbon acyl chloride with a straight-chain structure . It is used as a reagent in organic synthesis . It is also used to produce adhesives and as an acylating agent for a variety of compounds such as sugars, aromatic compounds, and monoglycerides .


Synthesis Analysis

Octanoyl chloride can be synthesized by homogeneous acylation of microcrystalline cellulose with long-chain acyl chlorides including octanoyl, lauroyl, and palmitoly chlorides in the solvent of N,N-dimethylacetamide/lithium chloride (DMAc/LiCl) using pyridine as an acid scavenger .


Molecular Structure Analysis

The molecular formula of Octanoyl chloride is C8H15ClO . The structure of Octanoyl chloride can be viewed using Java or Javascript .


Chemical Reactions Analysis

Octanoyl chloride is used in the synthesis of a variety of compounds. For example, it is used in the building of 2-heptylbenzo [d]thiazole moiety to synthesize conjugated copolymer with fluorine, as a cathode interlayer in inverted polymer solar cells (PSCs) . Octanoyl chloride is also one of the essential precursors in the total synthesis of (−)-mandelalide L, a marine macrolide that displays significant cytotoxicity against human cancer cell lines .


Physical And Chemical Properties Analysis

Octanoyl chloride is a clear liquid . Its density at 20 °C is 0.95 g/cm^3 . It has a melting point of -63 °C and a boiling point of 196 °C . It is soluble in usual organic solvents such as acetone, chloroform, toluene, and THF .

Scientific Research Applications

Esterification of Cellulose

Octanoyl chloride is used in the esterification of cellulose, which is the most abundant natural biopolymer on earth . The homogeneous esterification of cellulose with octanoyl chloride was investigated in lithium chloride/N,N-dimethyl acetamide (LiCl/DMAc) medium . The effects of the ratio of octanoyl chloride to cellulose hydroxyl groups, the reaction temperature, and the reaction time on the yield and degrees of substitution (DS) of cellulose esters (CEs) were investigated .

Production of Cellulose Ester Films

Cellulose esters (CEs) with high DS (2.2) were achieved after 8 h at 100 °C with a 1.6 to 1.8 of molar ratio of octanoyl chloride to cellulose hydroxyl groups . Hydrophobic, fully transparent CE films were prepared using CE tetrahydrofuran (THF) solutions .

Creation of Cellulose Ester Aerogels

Cellulose ester aerogels were also prepared using CE tetrahydrofuran (THF) solutions . The CE aerogels exhibited high porosity and were formed with evenly distributed porosity .

Synthesis of Therapeutic Agents

Octanoyl chloride is used in the synthesis of ®-2-propyloctanoic acid, a therapeutic agent for Alzheimer’s disease .

Production of Organogels

Octanoyl chloride is used in the synthesis of a variety of N-n-octyl-D-gluconamide based organogels .

Production of Adhesives

Octanoyl chloride is used to produce adhesives . It is used as an acylating agent for a variety of compounds such as sugars (e.g., Sucrose), aromatic compounds (e.g., Anisole), and monoglycerides .

Safety and Hazards

Octanoyl chloride is considered hazardous. It is classified as a flammable liquid, corrosive to metals, and has acute inhalation toxicity. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is also incompatible with bases (including amines), water, alcohols, and with oxidizing agents .

properties

IUPAC Name

octanoyl chloride
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InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3
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InChI Key

REEZZSHJLXOIHL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC(=O)Cl
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Molecular Formula

C8H15ClO
Record name CAPRYLYL CHLORIDE
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DSSTOX Substance ID

DTXSID9024724
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Molecular Weight

162.66 g/mol
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Physical Description

Caprylyl chloride is a clear colorless to straw-colored liquid with a pungent odor. (NTP, 1992), Liquid, Clear colorless to straw-colored liquid with a pungent odor; [CAMEO]
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Boiling Point

385 °F at 760 mmHg (NTP, 1992)
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Flash Point

177 °F (NTP, 1992), 177 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
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Density

0.973 at 46 °F (NTP, 1992) - Less dense than water; will float
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

12.7 mmHg at 77 °F ; 22.5 mmHg at 108 °F (NTP, 1992), 12.7 [mmHg]
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Product Name

Octanoyl chloride

CAS RN

111-64-8
Record name CAPRYLYL CHLORIDE
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Melting Point

-30.1 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

144.2 g of Octanoic Acid is charged at room temperature and heated to 40° C., then 154.64 g of Thionyl Chloride is added over a period of 1 hour and the reaction mixture is heated to reflux at 110° C. for 1½ hour to obtain crude Octanoyl Chloride.
Quantity
144.2 g
Type
reactant
Reaction Step One
Quantity
154.64 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

86.6 g (0.6 mol) of octanoic acid and 890 g of monochlorobenzene are introduced into the reactor and 600 g (6.07 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative and the reaction medium is heated. After two hours, the level of residual acid is about 1 mol %, the level of residual anhydride is zero and the level of octanoyl chloride obtained is 99 mol %.
Quantity
86.6 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Octanoyl chloride
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Octanoyl chloride
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Octanoyl chloride
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Octanoyl chloride
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Octanoyl chloride
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Octanoyl chloride

Q & A

Q1: What is the molecular formula and weight of octanoyl chloride?

A1: Octanoyl chloride has the molecular formula C8H15ClO and a molecular weight of 162.66 g/mol.

Q2: What spectroscopic data is available for characterizing octanoyl chloride?

A2: Octanoyl chloride can be characterized using various spectroscopic techniques, including:* Infrared Spectroscopy (IR): Reveals characteristic peaks for C=O stretching (around 1800 cm−1) and C-Cl stretching (around 700 cm−1) [, ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the molecule. 1H and 13C NMR spectra can be used to confirm the structure and purity of octanoyl chloride [, , , , ].

Q3: How does the choice of solvent affect reactions involving octanoyl chloride?

A3: Solvent polarity significantly impacts reactions involving octanoyl chloride. For instance, esterification of wood flour with octanoyl chloride is more efficient in highly polar dimethylformamide (DMF) than in less polar solvents like chloroform or methyl tert-butyl ether (MTBE). This is because DMF penetrates the wood fiber more effectively, making more hydroxyl groups available for esterification [].

Q4: What is the impact of octanoyl chloride treatment on the dimensional stability of wood?

A4: Octanoylation of wood, particularly rubberwood (Hevea brasiliensis), enhances its dimensional stability by reducing water absorption and improving photostability [].

Q5: Is octanoyl chloride used as a catalyst?

A5: While octanoyl chloride is primarily used as a reagent for chemical modifications, it's not typically employed as a catalyst. Its reactivity makes it more suitable for introducing specific functional groups into target molecules.

Q6: What are the common applications of octanoyl chloride in material science?

A6: Octanoyl chloride finds applications in modifying various materials, including:* Wood Modification: Improves hydrophobicity, dimensional stability, and photostability [, ].* Polymer Composites: Used to modify fillers like wood flour to improve compatibility with hydrophobic polymer matrices, thereby enhancing the properties of composites [, ].* Cellulose Modification: Reacts with cellulose to form cellulose esters, which are used in films, aerogels, and other applications due to their unique properties like hydrophobicity and transparency [, ].

Q7: How is octanoyl chloride used in the synthesis of surfactants?

A7: Octanoyl chloride serves as a key starting material for synthesizing various surfactants:* Gemini Anionic Surfactants: Synthesized through reactions involving octanoyl chloride, exhibiting improved properties like reduced critical micelle concentration (CMC) and enhanced flotation capabilities [].* Acyl Glucosamine Surfactants: Prepared by reacting glucosamine hydrochloride with octanoyl chloride, displaying good surface activity with low CMC values and minimum surface tensions [].

Q8: Are there applications of octanoyl chloride in pharmaceutical research?

A8: Yes, octanoyl chloride has been employed in the synthesis of:* Lipophilic Derivatives of Epigallocatechin Gallate (EGCG): Acylation of EGCG with octanoyl chloride improves its lipophilicity and antioxidant properties, expanding its potential applications in drug delivery and biological systems [].* New 1-Octanoyl-3-Aryl Thiourea Derivatives: These compounds, synthesized using octanoyl isothiocyanate (derived from octanoyl chloride), exhibit promising antifungal, antibacterial, antioxidant, and enzyme inhibitory activities [].

Q9: How does the length of the alkyl chain in fatty acid chlorides affect their reactivity with cellulose?

A9: Longer alkyl chains in fatty acid chlorides generally lead to lower reactivity with cellulose. This is attributed to steric hindrance and slower penetration of longer chains into the hydrophilic cellulose structure [, ].

Q10: What is the impact of the chain length of aliphatic acyl groups on the properties of EGCG derivatives?

A10: Increasing the chain length of the aliphatic acyl group in EGCG derivatives enhances their lipophilicity and influences their antioxidant properties, potentially affecting their bioavailability and bioactivity [].

Q11: How is the stability of lipases affected by modification with octanoyl chloride?

A11: Chemical modification of lipases A and B from Candida rugosa with octanoyl chloride improves their stability in the presence of denaturing agents like sodium dodecyl sulfate (SDS). This protective effect is attributed to the modification of amino groups on the enzyme surface [].

Q12: What analytical techniques are employed to characterize the products of octanoyl chloride reactions?

A12: Various analytical techniques are used to characterize the products of octanoyl chloride reactions, including:* Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups, such as ester groups formed during esterification reactions [, , , , ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the modified molecules, such as the degree of substitution in cellulose esters [, , , , , , , ].* Scanning Electron Microscopy (SEM): Used to examine the morphology and surface characteristics of modified materials, such as changes in wood fiber structure after esterification [, , , ].* Differential Scanning Calorimetry (DSC): Investigates the thermal properties of modified materials, including glass transition temperature (Tg) changes [].

Q13: What is known about the environmental impact of octanoyl chloride and its derivatives?

A13: Limited information is available specifically on the environmental impact of octanoyl chloride and its derivatives within the provided research papers. Assessing the environmental fate and effects of these compounds requires further investigation.

Q14: Are there alternative reagents to octanoyl chloride for specific applications?

A14: Yes, alternatives to octanoyl chloride exist depending on the specific application. For instance:* Other Fatty Acid Chlorides: Fatty acid chlorides with varying chain lengths can be used depending on the desired properties of the final product [, ].* Maleated Polypropylene (MAPP): Can be used as an alternative to octanoyl chloride for improving the water resistance of wood flour/high-density polyethylene (HDPE) composites [].

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